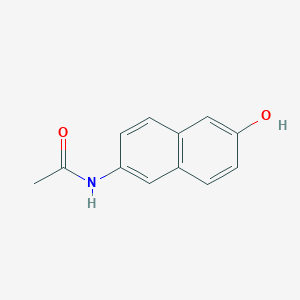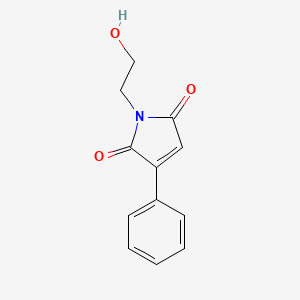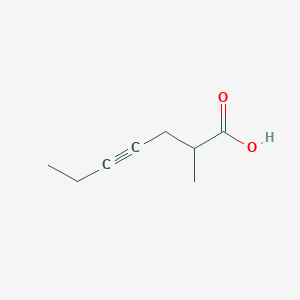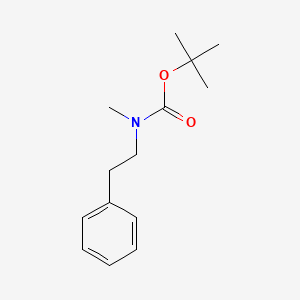
2-amino-N-(4-bromophenyl)-5-chlorobenzamide
Descripción general
Descripción
2-amino-N-(4-bromophenyl)-5-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(4-bromophenyl)-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(4-bromophenyl)-5-chlorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells. The compound’s ability to bind to specific enzymes and receptors is crucial for its biological activity .
Comparación Con Compuestos Similares
2-amino-N-(4-bromophenyl)-5-chlorobenzamide can be compared with other benzamide derivatives, such as:
N-(4-chlorophenyl)-2-amino-5-bromobenzamide: Similar structure but with reversed positions of bromine and chlorine atoms.
N-(4-fluorophenyl)-2-amino-5-chlorobenzamide: Fluorine atom instead of bromine, leading to different reactivity and biological activity.
N-(4-methylphenyl)-2-amino-5-chlorobenzamide: Methyl group instead of bromine, affecting its lipophilicity and pharmacokinetics.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H10BrClN2O |
|---|---|
Peso molecular |
325.59 g/mol |
Nombre IUPAC |
2-amino-N-(4-bromophenyl)-5-chlorobenzamide |
InChI |
InChI=1S/C13H10BrClN2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
Clave InChI |
CQXGWIYJBKLOIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)N)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)


![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)



![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)

![7-[Carbamoyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8577195.png)

